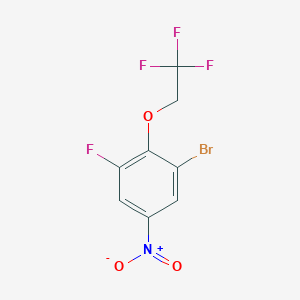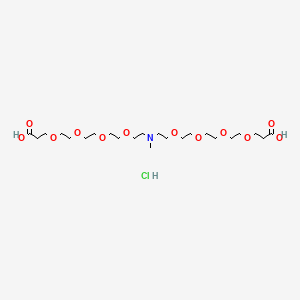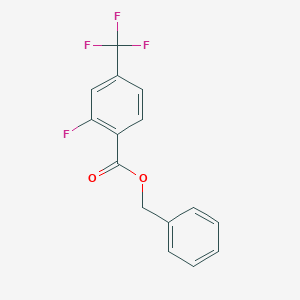
1-Bromo-3-fluoro-5-nitro-2-(2,2,2-trifluoro-ethoxy)-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-fluoro-5-nitro-2-(2,2,2-trifluoro-ethoxy)-benzene is an organic compound that belongs to the class of halogenated aromatic compounds. These compounds are characterized by the presence of halogen atoms (such as bromine and fluorine) attached to an aromatic ring. The compound also contains nitro and trifluoroethoxy functional groups, which can significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-fluoro-5-nitro-2-(2,2,2-trifluoro-ethoxy)-benzene typically involves multiple steps, starting from a suitable aromatic precursor. Common synthetic routes may include:
Halogenation: Introduction of bromine and fluorine atoms to the aromatic ring using reagents like bromine (Br2) and fluorine gas (F2) or other fluorinating agents.
Nitration: Introduction of the nitro group (-NO2) using nitrating agents such as a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Etherification: Introduction of the trifluoroethoxy group (-OCH2CF3) using reagents like trifluoroethanol (CF3CH2OH) and a suitable base or catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include:
Controlled temperature and pressure: To ensure the desired reaction pathway and minimize side reactions.
Use of catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as recrystallization, distillation, or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
1-Bromo-3-fluoro-5-nitro-2-(2,2,2-trifluoro-ethoxy)-benzene can undergo various chemical reactions, including:
Substitution reactions: Where one functional group is replaced by another. For example, nucleophilic aromatic substitution (SNAr) reactions can occur at the positions ortho or para to the nitro group.
Reduction reactions: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Oxidation reactions: The trifluoroethoxy group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.
Reducing agents: Such as hydrogen gas, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4) for reduction reactions.
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Major Products
Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.
Reduction products: Amino derivatives when the nitro group is reduced.
Oxidation products: Oxidized derivatives of the trifluoroethoxy group.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: As a probe or ligand in biochemical studies to investigate the interactions with biological targets.
Medicine: Potential use in drug discovery and development, particularly for compounds with halogenated aromatic structures.
Industry: Use in the production of specialty chemicals, materials, and intermediates for various industrial processes.
作用機序
The mechanism of action of 1-Bromo-3-fluoro-5-nitro-2-(2,2,2-trifluoro-ethoxy)-benzene would depend on its specific application and target. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids through:
Covalent bonding: Formation of covalent bonds with target molecules, leading to inhibition or activation of biological functions.
Non-covalent interactions: Such as hydrogen bonding, van der Waals forces, and hydrophobic interactions, which can influence the binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-Bromo-3-fluoro-5-nitrobenzene: Lacks the trifluoroethoxy group, which may result in different chemical properties and reactivity.
1-Bromo-3-fluoro-2-(2,2,2-trifluoro-ethoxy)-benzene:
1-Bromo-5-nitro-2-(2,2,2-trifluoro-ethoxy)-benzene: Lacks the fluorine atom, which may affect its chemical behavior and interactions.
Uniqueness
1-Bromo-3-fluoro-5-nitro-2-(2,2,2-trifluoro-ethoxy)-benzene is unique due to the combination of halogen, nitro, and trifluoroethoxy groups on the aromatic ring
特性
IUPAC Name |
1-bromo-3-fluoro-5-nitro-2-(2,2,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF4NO3/c9-5-1-4(14(15)16)2-6(10)7(5)17-3-8(11,12)13/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPLXGCDMOXUJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OCC(F)(F)F)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Phenyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B8128156.png)





![ethyl (4aS,8aS)-7-oxo-3,4,5,6,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylate](/img/structure/B8128190.png)
![4-Bromo-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8128205.png)



![1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine](/img/structure/B8128229.png)
